molecular formula C16H23NO6 B12283382 N-Boc-3,5-dimethoxy-D-phenylalanine

N-Boc-3,5-dimethoxy-D-phenylalanine

Cat. No.: B12283382
M. Wt: 325.36 g/mol
InChI Key: UXDUTJCMSPPINN-CYBMUJFWSA-N
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Description

N-Boc-3,5-dimethoxy-D-phenylalanine (CAS 1241677-72-4) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₃NO₆, with a molecular weight of 325.36 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the amino terminus, which serves as a temporary protective group to prevent unwanted side reactions during peptide coupling. The phenylalanine backbone is substituted with 3,5-dimethoxy groups on the aromatic ring, enhancing steric and electronic properties critical for interactions in biological systems or synthetic pathways. This compound is particularly valued for its role in synthesizing enantiomerically pure peptides and as a chiral building block in asymmetric catalysis .

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

(2R)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

UXDUTJCMSPPINN-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dimethoxy-D-phenylalanine generally involves the protection of the amino group of 3,5-dimethoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Boc-3,5-dimethoxy-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-3,5-dimethoxy-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Boc-3,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally similar to N-Boc-3,5-dimethoxy-D-phenylalanine, differing primarily in substituent type, position, or stereochemistry. Key differences influence their reactivity, applications, and safety profiles.

Substituent Variations

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry
This compound 1241677-72-4 C₁₆H₂₃NO₆ 325.36 3,5-methoxy D-configuration
N-Boc-N-methyl-4-methoxy-D-phenylalanine 155403-94-4 C₁₆H₂₃NO₅ 309.36 N-methyl, 4-methoxy D-configuration
N-Boc-3',5'-dimethyl-L-phenylalanine 849440-33-1 C₁₆H₂₃NO₄ 293.36 3,5-methyl L-configuration
N-Boc-3,5-difluoro-L-phenylalanine 205445-52-9 C₁₄H₁₇F₂NO₄ 301.29 3,5-fluoro L-configuration
Key Observations :

Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) increase steric bulk and polarity compared to methyl groups, influencing solubility and reactivity in nucleophilic aromatic substitution .

Stereochemistry: The D-configuration in this compound makes it suitable for synthesizing non-natural peptides resistant to enzymatic degradation. In contrast, L-configuration analogs (e.g., 849440-33-1, 205445-52-9) are more common in native peptide sequences .

Functional Group Positioning :

  • N-Boc-N-methyl-4-methoxy-D-phenylalanine (155403-94-4) introduces an N-methyl group, which reduces hydrogen-bonding capacity and can enhance membrane permeability in drug candidates .

Research Findings and Limitations

  • Synthetic Utility : Methoxy-substituted derivatives are preferred for reactions requiring electron-rich aromatic systems, while fluoro analogs are prioritized in environments demanding stability .
  • Data Gaps: Limited information exists on the solubility, melting points, and ecological impact of these compounds, highlighting the need for further study .

Biological Activity

N-Boc-3,5-dimethoxy-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique structural features that enhance its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 325.36 g/mol
  • Chemical Structure :
    N Boc 3 5 dimethoxy D phenylalanine\text{N Boc 3 5 dimethoxy D phenylalanine}

The presence of methoxy groups increases the compound's lipophilicity and solubility, which are crucial for its interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest for further research:

  • Antitumor Activity :
    • Studies have indicated that derivatives of phenylalanine can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Protein Engineering :
    • It is utilized as an intermediate in peptide synthesis, particularly in developing peptides that target specific biological pathways. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into complex peptides.
  • Enzyme Inhibition :
    • The compound interacts with specific enzymes, potentially modulating their activity. This interaction is essential for understanding its role in biochemical pathways related to amino acid metabolism and protein synthesis .

The mechanism by which this compound exerts its biological effects involves:

  • Molecular Interactions : The compound can bind to various receptors and enzymes, influencing their activity and downstream signaling pathways.
  • Pathway Modulation : It may affect pathways related to cellular metabolism and growth, contributing to its antitumor properties .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-Boc-D-phenylalanineContains only one methoxy groupSimpler structure; less reactivity
N-Boc-3,4-dimethoxy-L-phenylalanineTwo methoxy groups but different positioningDifferent stereochemistry; potential variations in activity
N-Boc-L-tyrosineHydroxyl group instead of methoxyDifferent biochemical properties due to hydroxyl group
N-Boc-L-leucineAliphatic side chain instead of aromaticDistinct properties related to hydrophobicity

Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on Jurkat T-cells. The results indicated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased annexin V staining and caspase activation .

Protein Interaction Studies

Another study focused on the use of this compound in peptide synthesis aimed at enhancing binding affinities to target proteins. The synthesized peptides demonstrated improved stability and efficacy in binding assays compared to their unmodified counterparts .

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